Z-D-Trp-OH
Overview
Description
“Z-D-Trp-OH” is a derivative of D-Tryptophan . It is an essential amino acid found in naturally produced peptides . Unlike its stereoisomer, L-tryptophan, it is not used in structural or enzyme proteins .
Synthesis Analysis
Zirconia (ZrO2) nanocrystals were hydrothermally synthesized using a water-soluble zirconium precursor solution obtained by mixing zirconium oxychloride octahydrate with nonpolar amino acid tryptophan (Trp) in water . The reaction type for the synthesis is solution phase peptide synthesis .
Molecular Structure Analysis
The molecular formula of “Z-D-Trp-OH” is C19H18N2O4 . The InChI code is 1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1 .
Physical And Chemical Properties Analysis
“Z-D-Trp-OH” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Specific Scientific Field
This falls under the field of Biochemistry .
Summary of the Application
“Z-D-Trp-OH” is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They are an essential part of nature and biochemistry, and “Z-D-Trp-OH” plays a role in their creation .
Methods of Application
The specific methods of application in peptide synthesis can vary widely, and the exact procedures would depend on the specific synthesis being performed .
Results or Outcomes
The result of this application is the successful synthesis of peptides, which are crucial in biological processes .
Protein Folding
Specific Scientific Field
This is also part of Biochemistry , specifically the study of protein structures .
Summary of the Application
“Z-D-Trp-OH” has been used in the study of protein folding . Protein folding is the process by which a protein structure assumes its functional shape or conformation .
Methods of Application
The methods of application in this case involve molecular dynamics simulations on the folding pathway of the TRP-cage in water .
Results or Outcomes
The results of these studies contribute to the understanding of how proteins fold into their functional, three-dimensional shapes .
Protein Conjugation
Specific Scientific Field
This falls under the field of Biochemistry .
Summary of the Application
“Z-D-Trp-OH” has been used in protein conjugation . Protein conjugation is a process where one or more proteins are covalently attached to another protein to form a protein complex .
Methods of Application
The methods of application in this case involve the use of triazolinedione reagents (TAD) for selective labeling of tryptophan residues in peptides and proteins .
Results or Outcomes
The results of these studies contribute to the understanding of protein conjugation and its importance in many applications from fundamental biology (fluorescent tagging) to therapeutic development (antibody-drug conjugates) .
Solution Phase Peptide Synthesis
Specific Scientific Field
This is part of Chemistry , specifically the study of peptide synthesis .
Summary of the Application
“Z-D-Trp-OH” has been used in solution phase peptide synthesis . This is a method used to produce peptides in a solution phase rather than on a solid support .
Methods of Application
The specific methods of application in solution phase peptide synthesis can vary widely, and the exact procedures would depend on the specific synthesis being performed .
Results or Outcomes
The result of this application is the successful synthesis of peptides in a solution phase, which can be beneficial in certain circumstances .
Tryptophan Bioconjugation
Specific Scientific Field
This falls under the field of Biochemistry .
Summary of the Application
“Z-D-Trp-OH” has been used in tryptophan bioconjugation . This is a process where tryptophan residues in peptides and proteins are selectively labelled with triazolinedione reagents (TAD) .
Methods of Application
The methods of application in this case involve lowering the pH of the aqueous buffer to effect selective Trp-labelling .
Results or Outcomes
The results of these studies contribute to the understanding of tryptophan bioconjugation and its importance in many applications from fundamental biology (fluorescent tagging) to therapeutic development (antibody-drug conjugates) .
Peptide Ligation
Specific Scientific Field
This is part of Chemistry , specifically the study of peptide synthesis .
Summary of the Application
“Z-D-Trp-OH” has been used in peptide ligation . This is a method used to produce peptides in a solution phase rather than on a solid support .
Methods of Application
The specific methods of application in peptide ligation can vary widely, and the exact procedures would depend on the specific synthesis being performed .
Results or Outcomes
The result of this application is the successful synthesis of peptides in a solution phase, which can be beneficial in certain circumstances .
Safety And Hazards
The safety information for “Z-D-Trp-OH” includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYFYYVVAXRMKB-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297570 | |
Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Trp-OH | |
CAS RN |
2279-15-4 | |
Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2279-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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